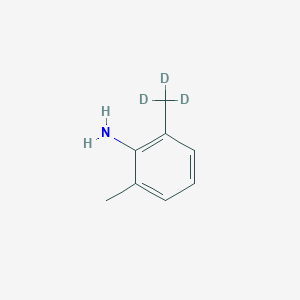

2-Methyl-6-(trideuteriomethyl)aniline

Description

Properties

IUPAC Name |

2-methyl-6-(trideuteriomethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-6-4-3-5-7(2)8(6)9/h3-5H,9H2,1-2H3/i1D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFBMTHBGFGIHF-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(C(=CC=C1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10575895 | |

| Record name | 2-Methyl-6-(~2~H_3_)methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10575895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343272-28-6 | |

| Record name | 2-Methyl-6-(~2~H_3_)methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10575895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 343272-28-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(trideuteriomethyl)aniline typically involves the deuteration of 2,6-dimethylaniline. One common method is the catalytic exchange of hydrogen with deuterium using a deuterium gas atmosphere in the presence of a suitable catalyst, such as palladium on carbon. The reaction is carried out under controlled temperature and pressure conditions to ensure complete deuteration of the methyl group.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous quality control measures, including gas chromatography and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(trideuteriomethyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation are employed.

Major Products

Oxidation: Nitro- or nitroso-derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

2-Methyl-6-(trideuteriomethyl)aniline is utilized in several scientific research fields:

Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.

Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds.

Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.

Industry: Utilized in the production of deuterated materials and as a standard in analytical chemistry.

Mechanism of Action

The mechanism by which 2-Methyl-6-(trideuteriomethyl)aniline exerts its effects is primarily through its isotopic labeling. The presence of deuterium atoms can alter the reaction kinetics and pathways, providing valuable insights into the behavior of the compound in various chemical and biological systems. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties of Selected Aniline Derivatives

Research Findings and Implications

- Sensing Applications : Aniline derivatives with electron-donating groups (e.g., -CH₃) exhibit sensitivity to aromatic amines via H-bonding-induced electron transfer, as seen in DCM/Al-ITQ-HB composites .

- Synthetic Utility : Steric hindrance from ethyl or trifluoromethyl groups can direct regioselectivity in electrophilic substitution reactions .

Biological Activity

2-Methyl-6-(trideuteriomethyl)aniline, with the CAS number 343272-28-6, is a deuterated derivative of aniline that has garnered attention in various fields of biological and medicinal research. This compound is characterized by its unique molecular structure, which includes a methyl group and a trideuteriomethyl group attached to the aniline ring. The incorporation of deuterium is significant as it can influence the compound's metabolic pathways and biological activity.

The biological activity of this compound can be understood through its interaction with various biological targets, particularly enzymes involved in drug metabolism. The presence of deuterium alters the kinetic isotope effects (KIEs), which can affect the rates of enzymatic reactions. This property makes it a useful tool for studying metabolic pathways and enzyme mechanisms.

Pharmacokinetics

Research indicates that deuterated compounds often exhibit altered pharmacokinetics compared to their non-deuterated counterparts. For instance, studies have shown that deuterated analogs can have improved stability and reduced clearance rates in vivo, which may enhance their therapeutic efficacy. The specific pharmacokinetic profile of this compound remains to be fully elucidated but is expected to follow similar trends observed in other deuterated compounds.

Case Studies and Research Findings

- Enzyme Interaction Studies : A study focused on the interaction of anilinic compounds with cytochrome P450 enzymes demonstrated that this compound could serve as a substrate for N-dealkylation processes. The KIEs observed suggested that the rate-determining step involved bond cleavage, which was influenced by the presence of deuterium .

- Potential Therapeutic Applications : Preliminary investigations into the therapeutic potential of this compound have indicated possible applications in treating conditions such as neurodegenerative diseases. Its structural similarity to known acetylcholinesterase inhibitors suggests it may also exhibit similar inhibitory effects, although further studies are required to confirm this hypothesis .

- Antimicrobial Properties : Another area of research has explored the antimicrobial properties of aniline derivatives, including this compound. Initial results indicated that modifications in the aniline structure could enhance antimicrobial activity against various pathogens, making it a candidate for further investigation in drug development.

Data Table: Biological Activity Overview

| Biological Activity | Findings |

|---|---|

| Enzyme Interaction | Substrate for cytochrome P450; KIEs suggest bond cleavage involved |

| Pharmacokinetics | Potential for improved stability and reduced clearance |

| Therapeutic Applications | Possible acetylcholinesterase inhibition; further studies needed |

| Antimicrobial Properties | Enhanced activity against pathogens noted in preliminary studies |

Q & A

Q. What spectroscopic methods are recommended for characterizing 2-Methyl-6-(trideuteriomethyl)aniline, and how does deuterium substitution influence spectral interpretation?

Methodological Answer:

- Vibrational Spectroscopy : Deuterium substitution alters vibrational modes (e.g., C-D stretching at ~2100–2200 cm⁻¹ vs. C-H at ~2800–3000 cm⁻¹), enabling differentiation in IR/Raman spectra. Isotopic labeling simplifies peak assignments in complex mixtures .

- NMR : Deuterium in the trideuteriomethyl group reduces signal splitting due to its spin-1 nature. However, residual protonated impurities can complicate H NMR interpretation. Quantify isotopic purity via H NMR or mass spectrometry .

- Mass Spectrometry : Look for molecular ion clusters (e.g., M, M+1, M+2) to confirm isotopic enrichment. High-resolution MS distinguishes isotopic patterns from background noise .

Q. How can researchers optimize synthetic routes for this compound to ensure high isotopic purity?

Methodological Answer:

- Deuterium Source : Use deuterated reagents (e.g., CDI or CDOD) in methylation steps. Monitor reaction kinetics, as deuterium may slow reaction rates due to kinetic isotope effects (KIEs) .

- Purification : Employ column chromatography or recrystallization with deuterated solvents to avoid proton exchange. Validate purity via isotopic ratio mass spectrometry (IRMS) or H NMR .

- Side Reactions : Minimize proton contamination by using anhydrous conditions and deuterium-compatible catalysts (e.g., Pd/C in DO for hydrogenation) .

Advanced Research Questions

Q. What isotopic effects are observed in cytochrome P450-mediated N-dealkylation of this compound, and how do they inform reaction mechanisms?

Methodological Answer:

- Mechanistic Insights : Deuterium substitution in the methyl group increases the C-D bond strength (~5–10 kJ/mol vs. C-H), slowing cleavage rates. Compare turnover numbers (k) between deuterated and protiated analogs to quantify KIEs .

- Experimental Design : Use LC-MS/MS to track deuterium retention in metabolites. A reduced k and deuterium retention in products suggest rate-limiting hydrogen-atom transfer (HAT) steps .

- Case Study : In [D]-labeled analogs, a KIE >2 indicates HAT dominates over electron transfer in the P450 catalytic cycle .

Q. How does deuterium labeling in this compound enhance pharmacokinetic stability in drug metabolism studies?

Methodological Answer:

- Metabolic Stability : Deuterium substitution slows oxidative metabolism (e.g., CYP450-mediated demethylation) by increasing bond dissociation energy. Conduct in vitro microsomal assays to compare t of deuterated vs. non-deuterated compounds .

- Isotope Tracing : Use H NMR or LC-HRMS to quantify deuterium loss in metabolites. Higher retention correlates with improved metabolic stability .

- Limitations : Deuterium may not universally improve stability; site-specific effects (e.g., steric hindrance) must be validated experimentally .

Contradictions and Resolutions

- Spectral Overlaps : notes vibrational peaks for trifluoromethyl analogs may overlap with deuterated species. Resolve via isotopic labeling controls and DFT simulations .

- Synthetic Yields : and report conflicting reaction efficiencies. Optimize conditions (temperature, solvent deuteration) to reconcile discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.